REACTION_CXSMILES
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[CH3:1][C:2](=[CH:4][C:5](=[O:10])[CH:6]=[C:7]([CH3:9])[CH3:8])[CH3:3].[NH3:11]>CC(C)=O>[CH3:1][C:2]1([CH3:3])[NH:11][C:7]([CH3:9])([CH3:8])[CH2:6][C:5](=[O:10])[CH2:4]1
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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CC1(CC(=O)CC(N1)(C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |